5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Overview
Description
The compound “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is no specific information available for this exact compound. However, we can infer some information based on its structural components. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms1. The compound also has a carboxylic acid group, which is a common functional group in organic chemistry23.
Synthesis Analysis
There is no specific synthesis method available for “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid”. However, pyrazoles can be synthesized through various methods1. For instance, 2,5-dimethylphenylacetic acid, a related compound, can be prepared via oxygen oxidative polymerization4.Molecular Structure Analysis
The exact molecular structure of “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” is not available. However, the structure of a related compound, 2,5-dimethylphenylacetic acid, is available5. It’s important to note that the structure of the compound would be different due to the presence of the pyrazole ring and the methyl group.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid”. However, pyrazoles are known to participate in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” are not available. However, a related compound, 2,5-dimethylphenol, is a colorless to off-white crystalline solid2.Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds.
- Method : The process involves the use of a palladium catalyst and an organoboron reagent . The organoboron reagent is relatively stable, readily prepared and generally environmentally benign .
- Results : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
-
Antimicrobial Candidates
- Field : Medicinal Chemistry
- Application : N-2,5-Dimethylphenylthioureido Acid Derivatives are being explored as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
- Method : The synthesis and in vitro antimicrobial activity characterisation of novel thiazole derivatives were carried out using representative Gram-negative and Gram-positive strains .
- Results : Some compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium . Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .
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Isoxazole Synthesis
- Field : Organic Chemistry
- Application : The synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile .
- Method : The method involves successive transformations of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, including Curtius rearrangement .
- Results : The process led to the formation of 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine .
Safety And Hazards
The safety and hazards associated with “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” are not known. However, it’s always recommended to handle chemicals with appropriate safety measures78.
Future Directions
The future directions for “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” are not specified. However, pyrazoles and their derivatives continue to be an area of interest in medicinal chemistry and organic synthesis169.
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-9(2)10(6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSQVQCKXHFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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